4-(2-Bromo-4-methoxy-phenyl)-morpholin-3-one
CAS No.:
Cat. No.: VC17509667
Molecular Formula: C11H12BrNO3
Molecular Weight: 286.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12BrNO3 |
|---|---|
| Molecular Weight | 286.12 g/mol |
| IUPAC Name | 4-(2-bromo-4-methoxyphenyl)morpholin-3-one |
| Standard InChI | InChI=1S/C11H12BrNO3/c1-15-8-2-3-10(9(12)6-8)13-4-5-16-7-11(13)14/h2-3,6H,4-5,7H2,1H3 |
| Standard InChI Key | RDBBTKZMPWGZKW-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=C(C=C1)N2CCOCC2=O)Br |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
4-(2-Bromo-4-methoxy-phenyl)-morpholin-3-one features a morpholin-3-one ring fused to a phenyl group substituted at the 2-position with bromine and the 4-position with a methoxy group. The morpholinone moiety consists of a six-membered ring containing one oxygen and one nitrogen atom, with a ketone functional group at the 3-position. The bromine atom introduces steric and electronic effects, while the methoxy group enhances solubility and influences aromatic reactivity .
The IUPAC name derives from the parent morpholin-3-one structure, with the substituents numbered according to their positions on the phenyl ring. Systematic naming ensures clarity, avoiding ambiguities common in trivial nomenclature. The molecular formula is C₁₁H₁₂BrNO₃, with a calculated molecular weight of 298.13 g/mol (based on atomic masses: C=12.01, H=1.008, Br=79.90, N=14.01, O=16.00).
Stereochemical Considerations
The planar morpholinone ring permits limited conformational flexibility, but the substituents on the phenyl ring impose steric constraints. Quantum mechanical calculations on analogous compounds, such as 4-(4-bromophenyl)morpholin-3-one, suggest that bromine’s position significantly affects the molecule’s dipole moment and crystal packing . For the 2-bromo isomer, the ortho-substitution likely induces torsional strain between the bromine atom and the morpholinone ring, potentially altering its reactivity compared to para-substituted analogs .
Synthesis and Characterization
Synthetic Pathways
While no direct synthesis of 4-(2-Bromo-4-methoxy-phenyl)-morpholin-3-one is documented in the provided sources, established methods for analogous morpholinones suggest a multi-step approach:
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Phenyl Ring Functionalization:
Bromination of 4-methoxyacetophenone at the 2-position using bromine in acetic acid, followed by purification via recrystallization . -
Morpholinone Ring Formation:
Condensation of the brominated intermediate with morpholine under acidic conditions, employing catalysts such as p-toluenesulfonic acid (PTSA) to facilitate ring closure . -
Oxidation:
Selective oxidation of the secondary amine to a ketone using potassium permanganate (KMnO₄) or oxone, yielding the morpholin-3-one scaffold .
Industrial-scale production would require optimization of reaction conditions (e.g., temperature, solvent polarity) to maximize yield and minimize byproducts.
Analytical Characterization
Key spectroscopic data for related compounds provide benchmarks for identifying the target molecule:
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IR Spectroscopy:
Expected peaks include ν(C=O) at ~1,710 cm⁻¹ (morpholinone ketone) and ν(C-O) at ~1,250 cm⁻¹ (methoxy group) . -
NMR Spectroscopy:
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Mass Spectrometry:
A molecular ion peak at m/z 298 (M⁺) with characteristic fragmentation patterns corresponding to loss of Br (79.90 Da) and CO (28 Da) .
Physicochemical Properties
Solubility and Stability
The methoxy group enhances solubility in polar aprotic solvents (e.g., DMSO, DMF), while the bromine atom increases lipophilicity. Predicted logP values (using PubChem data for analogs ) suggest moderate hydrophobicity (~2.1–2.5), favoring membrane permeability. Stability studies on similar morpholinones indicate susceptibility to hydrolysis under strongly acidic or basic conditions, necessitating anhydrous storage .
Thermal Properties
Differential scanning calorimetry (DSC) of 4-(4-bromophenyl)morpholin-3-one reveals a melting point of 162–164°C . For the 2-bromo isomer, the ortho-substitution is expected to lower the melting point due to reduced symmetry and weaker crystal lattice interactions.
Comparative Analysis with Structural Analogs
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